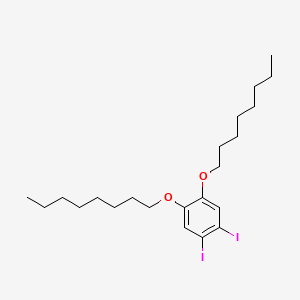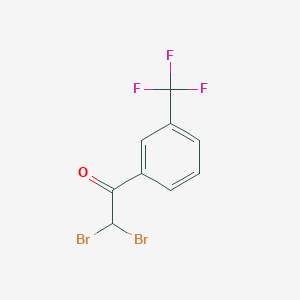
(4-Bromobutyl)dimethylsilane
Vue d'ensemble
Description
(4-Bromobutyl)dimethylsilane, also known as 4-BBDMS, is an organosilicon compound that has been used in a range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are all important considerations for researchers. In
Applications De Recherche Scientifique
Synthesis of Novel Compounds
- Ferrocenyl Silyl Ethers Synthesis : (4-Ferrocenylbutyl)dimethylsilane was prepared through a Grignard reaction, demonstrating its use in the synthesis of ferrocenyl silyl ethers with good yields (Safa, Abbasi, & Teimuri‐Mofrad, 2013).
- Bis-(4-Phenyleneoxyl Phenyl)Dimethylsilane Production : This compound was synthesized using a Grignard reaction involving 4-bromodiphenyl ether and dichlorodimethylsilane, highlighting another synthetic application of bromobutyl derivatives (Fu Chang-qing, 2004).
Crystallography and Structural Studies
- Crystal Structure Analysis : The crystal structure of bromoalkyl derivatives of uracil and isocyanuric acid, including 1-(4-bromobutyl)-3,6-dimethyluracil, was studied using single crystal XRD, illustrating the importance of bromobutyl derivatives in crystallography and structural chemistry (Voronina et al., 2009).
Organic Chemistry Techniques
- Desilylation Reactions : A method involving (4-bromophenol)(tertbutyl)dimethylsilane for the removal of tetrabutylammonium salts from desilylation reactions was detailed, showcasing its role in organic synthesis (McDermott, 2022).
Polymer Science
- Polymer Coupling Agent : N-(4-bromobutyl)-dibromomaleimide, a dibromomaleimide derivative, was used as an efficient coupling agent for dimerizing thiol-terminated polymers, emphasizing the role of bromobutyl compounds in polymer science (Cui, Yan, Chen, & Wang, 2013).
Medicinal Chemistry
- Anticonvulsant Agents Synthesis : In the development of anticonvulsant drugs, (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives were synthesized using alkylating agents like bromobutyl derivatives, demonstrating its significance in medicinal chemistry (Severina et al., 2020).
Propriétés
IUPAC Name |
4-bromobutyl(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BrSi/c1-8(2)6-4-3-5-7/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOOYTFLTOGUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromobutyl)dimethylsilane | |
CAS RN |
52112-27-3 | |
| Record name | (4-Bromobutyl)dimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52112-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



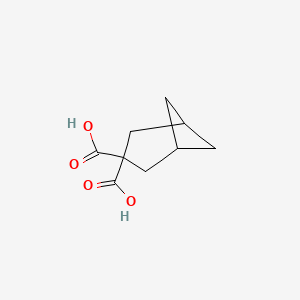
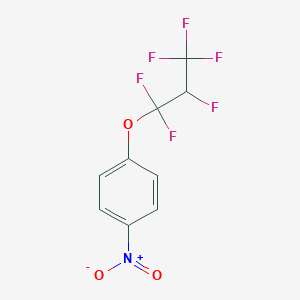

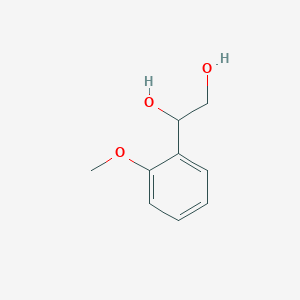
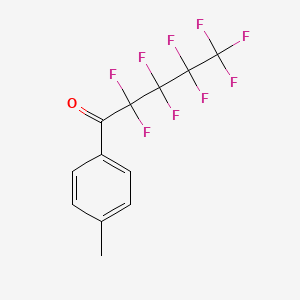
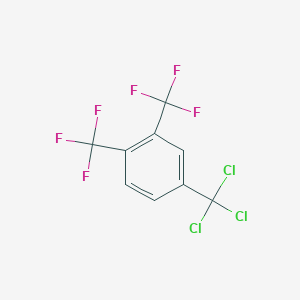

![5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester](/img/structure/B6336534.png)

![Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat](/img/structure/B6336547.png)

